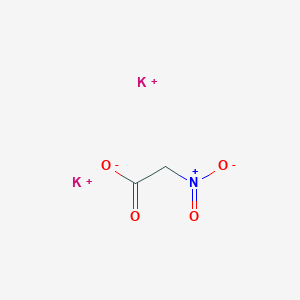
Dipotassium2-nitroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium2-nitroacetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an acetate moiety, with two potassium ions balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium2-nitroacetate can be synthesized through the dimerization of nitromethane. The reaction involves the formation of a dipotassium nitronate salt, which is then converted to this compound. The reaction conditions typically include the use of a base, such as potassium hydroxide, to facilitate the dimerization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipotassium2-nitroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Substitution: The acetate moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Dipotassium2-nitroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and their derivatives.
Biology: The compound’s nitro group can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dipotassium2-nitroacetate involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Potassium nitroacetate
- Sodium nitroacetate
- Calcium nitroacetate
Uniqueness
Dipotassium2-nitroacetate is unique due to its specific chemical structure and the presence of two potassium ions This gives it distinct properties compared to other nitroacetate salts, such as different solubility and reactivity profiles
Properties
Molecular Formula |
C2H2K2NO4+ |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
dipotassium;2-nitroacetate |
InChI |
InChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1 |
InChI Key |
MYCSNQMBYYTIND-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















